molecular formula C21H19ClN2O B4267732 6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide

6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B4267732
M. Wt: 350.8 g/mol
InChI Key: YRDVIGAKQABADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to act by inhibiting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been found to have minimal toxicity to human cells. It has been shown to penetrate bacterial cells effectively and rapidly, leading to its potent antibacterial activity. It has also been found to have antifungal and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is its potent antibacterial activity against a wide range of bacterial strains. It has also been found to be effective against drug-resistant strains of bacteria. However, its effectiveness against other types of microorganisms such as fungi and viruses is limited.

Future Directions

There are several future directions for the research on 6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide. One direction is to study its potential anti-cancer activity in more detail. Another direction is to explore its potential as a therapeutic agent for other diseases such as tuberculosis and malaria. Additionally, further research is needed to understand its mechanism of action and to develop more effective derivatives of this compound.

Scientific Research Applications

6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antibacterial, antifungal, and antiviral properties. It has also been studied for its potential anti-cancer activity.

properties

IUPAC Name

6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c1-12-3-7-16(13(2)9-12)20-11-18(21(25)23-15-5-6-15)17-10-14(22)4-8-19(17)24-20/h3-4,7-11,15H,5-6H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDVIGAKQABADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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